![molecular formula C17H17Cl2NO5S B352770 Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate CAS No. 873674-02-3](/img/structure/B352770.png)

Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

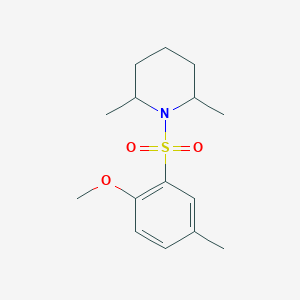

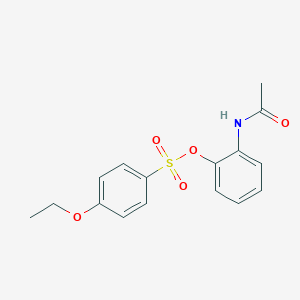

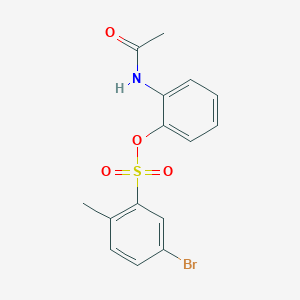

“Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate” is a chemical compound with the molecular formula C17H17Cl2NO5S . It is also known as "Benzoic acid, 4-[[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino]-, ethyl ester" .

Molecular Structure Analysis

The molecular structure of this compound includes an ethoxyphenyl group, a sulfonyl group, and an amino group attached to a benzoate. The presence of these functional groups can influence the compound’s reactivity and properties .

Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Remediation

One prominent area of application is in the biodegradation of herbicides, where research demonstrates the potential of microorganisms in degrading chlorimuron-ethyl, a sulfonylurea herbicide with structural similarities to Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate. For instance, Rhodococcus sp. D310-1 has been optimized for the biodegradation of chlorimuron-ethyl, showcasing a significant biodegradation rate and proposing pathways for its breakdown into less harmful substances (Li et al., 2016). This research highlights the role of microbial degradation in mitigating environmental pollution caused by residual herbicides.

Chemical Analysis and Chromatography

In chemical analysis, this compound and its derivatives have been used as derivatization agents in chromatography to improve the detection and quantification of analytes. A study by Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, enhancing the sensitivity and specificity of the analysis for various compounds (Wu et al., 1997).

Material Science and Catalysis

Research in material science and catalysis has also leveraged compounds structurally related to this compound. For example, the synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate have been explored for their nonlinear optical properties, suggesting potential applications in optical devices (Abdullmajed et al., 2021).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been studied for their potential as antimicrobial agents. The synthesis and characterization of new quinazolines, for instance, have shown promising antimicrobial activity, offering insights into developing novel therapeutic agents (Desai et al., 2007).

Eigenschaften

IUPAC Name |

ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO5S/c1-3-24-15-9-14(19)16(10-13(15)18)26(22,23)20-12-7-5-11(6-8-12)17(21)25-4-2/h5-10,20H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXCBPVQXLRDJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-(2-fluorophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B352693.png)

![N-[4-(4-ethoxynaphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B352700.png)

![N-(4-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B352733.png)